molecular formula C6H5ClFN B572134 3-Chloro-6-fluoro-2-methylpyridine CAS No. 1214342-64-9

3-Chloro-6-fluoro-2-methylpyridine

Cat. No. B572134
M. Wt: 145.561
InChI Key: RPIHPRJTXORCRM-UHFFFAOYSA-N
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Description

“3-Chloro-6-fluoro-2-methylpyridine” is a chemical compound with the molecular formula C6H5ClFN . It is also known by other names such as “6-chloro-3-fluoro-2-methylpyridine”, “2-Chloro-5-fluoro-6-methylpyridine”, and "2-chloro-5-fluoro-6-picoline" .


Synthesis Analysis

The synthesis of this compound involves the use of 6-chloro-3-fluoro-2-methylpyridine as the starting material . Dilute sulphuric acid is used as a solvent, potassium dichromate as an oxidizing agent, and sodium tungstate (Na2WO4 2H2O) and crown ether as a composite catalyst .


Molecular Structure Analysis

The molecular weight of “3-Chloro-6-fluoro-2-methylpyridine” is 145.56 g/mol . The InChI code for this compound is 1S/C6H5ClFN/c1-4-5(8)2-3-6(7)9-4/h2-3H,1H3 . The Canonical SMILES for this compound is CC1=C(C=CC(=N1)Cl)F .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Chloro-6-fluoro-2-methylpyridine” include a molecular weight of 145.56 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 2 . The compound has a Rotatable Bond Count of 0 . The Exact Mass and Monoisotopic Mass of the compound is 145.0094550 g/mol . The Topological Polar Surface Area of the compound is 12.9 Ų . The Heavy Atom Count is 9 .

Scientific Research Applications

Synthesis and Functionalization

3-Chloro-6-fluoro-2-methylpyridine serves as a precursor in the synthesis of complex organic compounds. It has been used in the efficient functionalization process to synthesize cognition-enhancing drug candidates through chlorination, hydrolysis, and methanesulfonylation processes. This method demonstrates its utility in preparing novel alkylating agents for large-scale synthesis, highlighting its role in developing therapeutic agents (Pesti et al., 2000).

Chemical Coupling Reactions

The compound is instrumental in coupling reactions, such as the Suzuki coupling, to produce new chemical entities. For example, its reaction with various boronic acids and halides under specific conditions has led to the creation of halogen-rich pyridine derivatives. These derivatives are crucial in medicinal chemistry research for developing new drugs, showcasing the compound's versatility in synthesizing halogenated pyridines with potential pharmaceutical applications (Manojkumar et al., 2013).

Halogen Exchange Reactions

3-Chloro-6-fluoro-2-methylpyridine is also valuable in halogen exchange reactions, demonstrating its reactivity and adaptability in chemical transformations. Such reactions are pivotal in the synthesis of pentasubstituted pyridines, which are essential intermediates for further chemical manipulations. This application underscores the compound's significance in creating structurally diverse molecules for further applications in drug discovery and development (Wu et al., 2022).

Intermediate for Nicotine Insecticides

Furthermore, derivatives of 3-Chloro-6-fluoro-2-methylpyridine, such as 3-Methylpyridine-N-oxide, have been identified as essential intermediates in the synthesis of nicotine insecticides like imidacloprid and acetamiprid. The development of safer and more efficient production processes for these intermediates is crucial for industrial production, highlighting the compound's importance beyond pharmaceuticals into agrochemical applications (Sang et al., 2020).

properties

IUPAC Name

3-chloro-6-fluoro-2-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClFN/c1-4-5(7)2-3-6(8)9-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPIHPRJTXORCRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-6-fluoro-2-methylpyridine

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